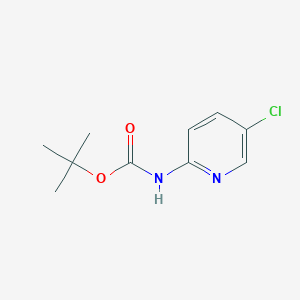

tert-Butyl 5-Chloropyridin-2-ylcarbamate

概要

説明

準備方法

The synthesis of tert-Butyl 5-Chloropyridin-2-ylcarbamate typically involves the reaction of 5-chloropyridin-2-amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反応の分析

tert-Butyl 5-Chloropyridin-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that tert-butyl 5-chloropyridin-2-ylcarbamate exhibits potential anticancer properties. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, making it a candidate for developing new anticancer therapies. For instance, derivatives have shown efficacy against p38 MAP kinase, which is implicated in inflammatory responses and cancer cell proliferation .

1.2 Enzyme Inhibition

The compound has been explored as an inhibitor for various enzymes, including those involved in metabolic pathways. Its structural characteristics allow it to interact with enzyme active sites effectively, leading to potential therapeutic applications in treating diseases related to enzyme dysregulation .

Organic Synthesis Applications

2.1 Diels-Alder Reactions

this compound serves as a versatile diene in Diels-Alder cycloaddition reactions. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals. The compound's ability to react with both electron-rich and electron-deficient dienophiles enhances its utility in synthesizing diverse chemical entities .

2.2 Protecting Group in Synthesis

In organic synthesis, tert-butyl carbamates are often used as protecting groups for amines. The tert-butyl group can be easily removed under mild conditions, allowing for selective reactions without affecting other functional groups. This property is particularly useful in multi-step synthesis where the protection of amines is essential .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target | Efficacy | Reference |

|---|---|---|---|

| Anticancer | p38 MAP Kinase | Moderate | |

| Enzyme Inhibition | Various Enzymes | High | |

| Diels-Alder Reaction | Electron-rich/deficient dienophiles | High |

Table 2: Synthesis Pathways Involving this compound

| Synthesis Method | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Diels-Alder | Cycloaddition | 85 | |

| Carbamate Formation | Protecting Group | 90 |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on the synthesis of novel anticancer agents, researchers utilized this compound as a key intermediate. The compound was subjected to various modifications, leading to derivatives that exhibited enhanced activity against cancer cell lines, demonstrating its potential as a scaffold for drug development .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition properties of this compound revealed that its binding affinity to specific target enzymes was significantly influenced by structural modifications. This study provided insights into how small changes in the compound's structure could lead to substantial variations in inhibitory activity, paving the way for rational drug design .

作用機序

The mechanism of action of tert-Butyl 5-Chloropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

類似化合物との比較

tert-Butyl 5-Chloropyridin-2-ylcarbamate can be compared to similar compounds such as:

tert-Butyl (5-chloropyridin-2-yl)methylcarbamate: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.

tert-Butyl 5-chloropyrazin-2-ylcarbamate: Another related compound with a pyrazine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

生物活性

tert-Butyl 5-Chloropyridin-2-ylcarbamate (CAS Number: 354503-86-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its biological mechanisms, research findings, and implications for drug development.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₃ClN₂O₂

Molecular Weight: 228.68 g/mol

LogP: 3.155 (indicating moderate lipophilicity)

PSA (Polar Surface Area): 51.22 Ų

The structure of this compound features a chloropyridine ring that is crucial for its interaction with biological targets. The tert-butyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The carbamate functional group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction is critical for modulating various biochemical pathways, which may have therapeutic implications in diseases such as cancer and infections.

Biological Activity and Research Findings

Research has shown that this compound exhibits various biological activities:

- Enzyme Inhibition: The compound has been studied as a potential inhibitor of enzymes involved in critical metabolic pathways. For instance, it has shown promise in inhibiting aspartate transcarbamoylase (ATC), an enzyme implicated in pyrimidine biosynthesis, which is essential for the proliferation of certain parasites and cancer cells .

- Selectivity: In vitro studies indicate that this compound demonstrates selectivity between human and parasitic ATCs, suggesting its potential as a lead compound for developing antimalarial drugs . The selectivity is crucial for minimizing off-target effects in human cells.

- Cytotoxicity Studies: Initial cytotoxicity experiments have revealed that this compound can suppress the growth of cancer cell lines while exhibiting minimal toxicity to normal lymphocytes, highlighting its therapeutic potential .

Case Studies

Several studies have explored the efficacy of this compound:

Applications in Drug Development

Given its biological activity, this compound serves as a valuable scaffold in drug discovery. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets. Additionally, its potential applications extend beyond pharmaceuticals to agrochemicals, where it may exhibit herbicidal or fungicidal properties due to its interaction with biological systems.

特性

IUPAC Name |

tert-butyl N-(5-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZBERPWXUYBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674814 | |

| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354503-86-9 | |

| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。